![molecular formula C19H29N3O B5379743 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B5379743.png)
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP-1, is a synthetic compound that belongs to the piperazinecarboxamide family. It has been studied for its potential use in the field of neuroscience and pharmacology due to its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This means that it can both activate and inhibit the activity of these receptors, depending on the concentration of the compound and the specific receptor subtype. The exact mechanism of action of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been reported to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for certain receptors, which allows researchers to study the specific effects of modulating these receptors without interfering with other signaling pathways. However, one limitation of using 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide is its relatively low potency, which requires higher concentrations of the compound to achieve significant effects. This can lead to potential side effects and may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogues of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide that can achieve similar effects at lower concentrations. Another area of interest is the investigation of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide's effects on other neurotransmitter systems and brain regions, which may have implications for the treatment of other neurological disorders. Finally, further studies are needed to determine the long-term safety and efficacy of 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide in humans.
Métodos De Síntesis
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 2-ethylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then further reacted with piperazinecarboxylic acid to produce 4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide. This synthesis method has been reported in a scientific paper by Liu et al. (2017).
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(2-ethylphenyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
4-cyclohexyl-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-8-6-7-11-18(16)20-19(23)22-14-12-21(13-15-22)17-9-4-3-5-10-17/h6-8,11,17H,2-5,9-10,12-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJLIUTFJNJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.